beta,3-Dinitrostyrene

Description

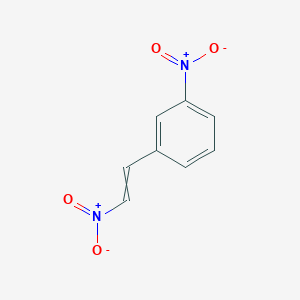

Structure

2D Structure

Properties

IUPAC Name |

1-nitro-3-(2-nitroethenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEGXQQUPVDQEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of β,3 Dinitrostyrene

Reductive Cyclization Reactions: A Key Transformation Pathway

The reductive cyclization of β,3-dinitrostyrene and its derivatives is a significant transformation, providing a valuable route to the synthesis of indole (B1671886) compounds. This process involves the reduction of both nitro groups, followed by an intramolecular cyclization to form the indole ring system. Various reducing agents and catalytic systems have been developed to facilitate this transformation, each with its own mechanistic nuances and substrate scope.

The conversion of o,β-dinitrostyrenes into indole derivatives is a well-established synthetic strategy. This reaction proceeds through the reduction of the two nitro groups, leading to intermediate species that subsequently cyclize to form the indole scaffold. The efficiency and outcome of this reaction are highly dependent on the chosen reducing agent and reaction conditions.

While the classical Nenitzescu indole synthesis involves the reaction of benzoquinones with β-aminocrotonic esters wikipedia.org, the reductive cyclization of ortho,β-dinitrostyrenes, also pioneered by Costin Nenițescu, represents a related pathway to indole derivatives researchgate.net. The mechanism of this transformation is understood to involve a Michael addition followed by a nucleophilic attack by the enamine π-bond and subsequent elimination wikipedia.org. Mechanistic studies have been crucial in understanding the influence of substituents on the starting materials and in optimizing reaction conditions to improve yields and minimize the formation of byproducts like polymers wikipedia.org.

Various metals have been employed to mediate the reductive cyclization of o,β-dinitrostyrenes. While traditional reducing agents like iron and zinc have been used, they often result in low to moderate yields and can require harsh reaction conditions clockss.org. More recently, indium has emerged as a favorable alternative. Indium-mediated reductive cyclization, in the presence of acetic acid, provides a one-pot synthesis of indoles from o,β-dinitrostyrenes with reasonable to good yields, typically ranging from 65-90% clockss.org. The proposed mechanism involves a single electron transfer from the indium metal, followed by proton transfer and isomerization to form a key intermediate which then cyclizes to the indole clockss.org.

Table 1: Indium-Mediated Reductive Cyclization of o,β-Dinitrostyrenes to Indole Derivatives clockss.org

| Entry | R | Solvent | Yield (%) |

| 1 | H | Benzene (B151609) | 75 |

| 2 | H | Toluene | 72 |

| 3 | 4-CH₃ | Benzene | 85 |

| 4 | 4-CH₃ | Toluene | 82 |

| 5 | 5-CH₃ | Benzene | 88 |

| 6 | 5-CH₃ | Toluene | 90 |

| 7 | 4-Cl | Benzene | 70 |

| 8 | 4-Cl | Toluene | 68 |

| 9 | 5-Cl | Benzene | 65 |

| 10 | 5-Cl | Toluene | 67 |

Platinum group metals, including palladium (Pd), platinum (Pt), and rhodium (Rh), are highly effective catalysts for hydrogenation reactions pageplace.deresearchgate.net. In the context of β,3-dinitrostyrene, catalytic hydrogenation serves as a method for the reduction of the nitro groups, which is a key step in the formation of indoles. The choice of metal, support, and reaction conditions can significantly influence the selectivity and efficiency of the hydrogenation pageplace.de. For instance, platinum catalysts have been shown to be effective in the selective hydrogenation of the nitro group in 3-nitrostyrene mdpi.comrsc.org. The modification of these catalysts, for example with cobalt, can enhance the selectivity towards the desired amine product by influencing the adsorption of the substrate on the catalyst surface mdpi.com.

Table 2: Performance of Platinum-Based Catalysts in the Hydrogenation of 3-Nitrostyrene mdpi.com

| Catalyst | Conversion (%) | Selectivity to 3-Aminostyrene (%) |

| Pt/C | 100 | 85 |

| Co-Pt/C | 98 | 92 |

Sodium dithionite (Na₂S₂O₄) is an inexpensive and environmentally friendly reducing agent that has been successfully used for the chemoselective reduction of nitro groups rsc.orgbohrium.comnih.gov. This reagent is particularly useful in tandem reactions where the in situ reduction of a nitro group is followed by a subsequent cyclization step. For example, sodium dithionite has been employed in the one-pot synthesis of pyrrole-fused N-heterocycles through the reductive cyclization of N-(2-nitrophenyl)pyrrole-2-carboxaldehydes rsc.org. The proposed mechanism involves the generation of a sulfoxylate anion radical from the dithionite, which then reduces the nitro group to an amine. This amine intermediate can then undergo intramolecular cyclization bohrium.com.

Carbon monoxide (CO) is a versatile reductant in palladium-catalyzed reductive cyclization reactions for the synthesis of nitrogen-containing heterocycles, including indoles mdpi.comnih.govresearchgate.netorgsyn.org. This method is atom-efficient, with carbon dioxide being the primary byproduct mdpi.com. The reaction typically involves a palladium catalyst, often in combination with a ligand such as 1,10-phenanthroline, to facilitate the reductive cyclization of nitrostyrenes to indoles mdpi.comnih.gov. While the use of pressurized CO can be a drawback, recent developments have focused on using CO surrogates, such as phenyl formate, to generate CO in situ, thus avoiding the need for high-pressure equipment mdpi.comresearchgate.net. These palladium-catalyzed systems have been successfully applied to the synthesis of a variety of substituted indoles mdpi.comresearchgate.net.

Table 3: Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes using Phenyl Formate as a CO Surrogate mdpi.com

| Entry | Substrate (R¹, R²) | Product | Yield (%) |

| 1 | H, CH₃ | 2-Methylindole | 39 (selectivity) |

| 2 | Ph, H | 3-Phenyl-1H-indole | 89 |

| 3 | 4-Me-Ph, H | 3-(p-Tolyl)-1H-indole | 85 |

| 4 | 4-F-Ph, H | 3-(4-Fluorophenyl)-1H-indole | 82 |

Formation of Other Heterocyclic Systems through Dinitrostyrene Derivatives

Dinitrostyrene derivatives serve as crucial building blocks for the synthesis of a wide range of heterocyclic compounds. The electron-withdrawing nature of the nitro groups facilitates reactions that lead to the formation of complex cyclic structures.

One significant application is the synthesis of indoles. o,β-Dinitrostyrenes can undergo reductive heterocyclization to form the corresponding indole derivatives. clockss.org A method utilizing indium metal in the presence of acetic acid has proven effective for this transformation. The reaction proceeds by reducing the two nitro groups, followed by cyclization to form the indole ring. This one-pot synthesis is efficient and can be applied to various substituted o,β-dinitrostyrenes, yielding indoles in good yields (65-90%). clockss.org The reaction conditions, such as the choice of solvent (benzene or toluene) and the equivalents of indium and acetic acid, have been optimized to maximize the yield. clockss.org

Furthermore, β-nitrostyrene and its derivatives are pivotal in multicomponent reactions (MCRs) for synthesizing pyrrole derivatives. bohrium.comresearchgate.net These reactions often proceed via a Michael addition mechanism. The versatility of β-nitrostyrenes allows them to react with various amines, aldehydes, and β-dicarbonyl compounds to construct highly substituted pyrrole rings. MCRs are advantageous due to their high atom economy, reduced waste, and the ability to generate complex molecules in a single step without isolating intermediates. bohrium.com Dinitrostyrene derivatives, with their enhanced electrophilicity, are also valuable in similar transformations leading to other N-heterocycles like pyrrolidines and pyrrolizidines. bohrium.com

The reactivity of dinitrostyrenes extends to the formation of other heterocyclic systems as well. For instance, reactions with anthranils can yield 3-nitroquinolines through a [4+2] cycloaddition, and they can be used in the synthesis of isoxazolidines via 1,3-dipolar cycloadditions. researchgate.netuobaghdad.edu.iq

Nucleophilic Addition Reactions to the β-Carbon

The carbon-carbon double bond in β,3-dinitrostyrene is highly electron-deficient due to the strong electron-withdrawing effects of both the β-nitro group and the 3-nitro-substituted phenyl ring. This pronounced electrophilicity makes the β-carbon atom highly susceptible to attack by a wide array of nucleophiles. wikipedia.orgucalgary.ca This reactivity is the basis for many of its synthetic applications, particularly in carbon-carbon and carbon-heteroatom bond formation. chemistrysteps.com

Michael Addition Reactions with Carbon Nucleophiles (e.g., Diethyl Malonate)

The Michael addition, or conjugate addition, is a classic reaction for forming carbon-carbon bonds, and β,3-dinitrostyrene is an excellent Michael acceptor. Carbon nucleophiles, such as the enolate generated from diethyl malonate, readily add to the β-carbon. This reaction has been extensively studied for various trans-β-nitrostyrenes, often employing organocatalysts to achieve high yields and enantioselectivity. metu.edu.trmdpi.com

The reaction typically involves a base or a bifunctional catalyst (e.g., thiourea (B124793) or squaramide derivatives) that activates both the diethyl malonate (by deprotonation) and the nitrostyrene (B7858105) (through hydrogen bonding with the nitro group). mdpi.comencyclopedia.pub The addition of the diethyl malonate carbanion to the β-carbon of the dinitrostyrene results in a nitronate intermediate, which is subsequently protonated to yield the final adduct. These products are valuable precursors for synthesizing compounds like γ-aminobutyric acid (GABA) derivatives. metu.edu.trmdpi.com

| Catalyst System | Solvent | Temperature | Yield (%) | Enantiomeric Excess (ee %) |

| 2-aminoDMAP/urea organocatalyst (5 mol%) | Toluene | Room Temp | High (up to 95%) | Excellent (80-99%) |

| 6-hydroxy cinchonine (2.5 mol%) | Solvent-free | 30 °C | High (70-92%) | Good (68-88%) |

| Bifunctional cinchonine derivatives | Various | Various | High | High |

This table presents typical results for Michael additions of malonate esters to β-nitrostyrene derivatives, which are analogous to reactions with β,3-dinitrostyrene. metu.edu.treurekaselect.comrsc.org

Addition of Heteroatom Nucleophiles (e.g., L-Cysteine)

Heteroatom nucleophiles, particularly those containing sulfur or nitrogen, also readily add to the electrophilic β-carbon of dinitrostyrene derivatives. L-cysteine, an amino acid containing a thiol group, serves as an effective sulfur nucleophile in this context.

Studies have shown that β,β-dinitrostyrene derivatives react easily with L-cysteine (without the need for protecting the amino or carboxyl groups) to form S-(2,2-dinitro-1-phenylethyl)-L-cysteine adducts. The reaction proceeds via the nucleophilic attack of the thiolate anion of cysteine on the β-carbon of the dinitrostyrene. Similar reactions have been documented for various substituted β-nitrostyrenes, indicating a general pathway for this transformation. The resulting adducts are stable compounds whose structures have been confirmed by spectral analysis and elemental analysis.

This reaction is highly selective for the thiol group of cysteine and has been explored for its potential in biological and medicinal chemistry contexts. nih.govrsc.org

Reactions with Indole and Alkylindole Nucleophiles

Indoles and their alkylated derivatives can act as carbon nucleophiles, typically attacking through the electron-rich C3 position. The reaction with β,3-dinitrostyrene is a type of Friedel-Crafts alkylation. This process is an efficient method for synthesizing indolyl-nitroalkane derivatives. researchgate.net

The reaction can be catalyzed by various agents, including N-bromosuccinimide (NBS) or transition-metal complexes. researchgate.netnih.gov The electrophilicity of the dinitrostyrene is sufficient to induce the nucleophilic attack from the indole ring. This C-C bond-forming reaction allows for the synthesis of a diverse array of 3-substituted indole derivatives, which are important scaffolds in medicinal chemistry. beilstein-journals.orgchemrxiv.org Asymmetric versions of this reaction have been developed using chiral metal catalysts, achieving high enantiomeric excess (up to 93% ee) in the alkylation of substituted indoles with nitroalkenes. nih.gov

Electrophilic Reactions and Derivatization Strategies

While β,3-dinitrostyrene is predominantly reactive towards nucleophiles, it can also undergo electrophilic reactions, particularly at the vinyl side chain. Electrophilic aromatic substitution on the phenyl ring is heavily disfavored due to the deactivating effect of the three electron-withdrawing groups (two nitro groups and the nitrovinyl group).

A key electrophilic reaction is the addition of nitronium ions (NO₂⁺) to the β-carbon of the double bond. Studies on related compounds like β,4-dinitrostyrene in aqueous sulfuric acid have shown that the primary reaction with nitric acid is the attack of the nitronium ion at the β-carbon. rsc.org This is followed by the addition of a nucleophile (like water or nitrate) to the α-carbon, leading to nitroalcohol or nitro-nitrate products. These reactions are essentially addition-elimination sequences and represent a form of side-chain nitration. rsc.org

Derivatization strategies for β,3-dinitrostyrene often exploit its reactivity towards nucleophiles to introduce new functional groups, thereby modifying its chemical properties. ddtjournal.com These strategies are crucial for applications in analytical chemistry, such as enhancing detectability in liquid chromatography-tandem mass spectrometry (LC-MS/MS) by introducing a chargeable moiety. nih.gov

Oxidation Reactions of β,3-Dinitrostyrene Analogues (e.g., Epoxidation of Styrenes)

The electron-deficient double bond of dinitrostyrene analogues can undergo oxidation reactions, such as epoxidation. While the electron-withdrawing nitro groups make this double bond less susceptible to electrophilic oxidation compared to electron-rich styrenes, the reaction is still feasible under appropriate conditions.

The epoxidation of styrene (B11656) derivatives is a well-established method for synthesizing styrene oxides, which are valuable intermediates. uni-regensburg.de Various methods can be employed, including the use of peroxy acids or catalytic systems. For instance, a photocatalytic method using gold-doped titanium dioxide (Au/TiO₂) can generate hydrogen peroxide in situ, which, in the presence of a suitable catalyst, can epoxidize styrene derivatives. uni-regensburg.de The resulting epoxides can then be further transformed, for example, through reductive ring-opening to yield 2-phenylethanol derivatives. This two-step sequence represents a formal anti-Markovnikov addition of water to the styrene. uni-regensburg.de Applying such methodologies to β,3-dinitrostyrene would yield highly functionalized epoxide intermediates, opening pathways to novel and complex molecules.

Mechanistic Studies and Theoretical Chemistry of β,3 Dinitrostyrene Reactions

Elucidation of Reaction Mechanisms in Synthesis and Transformation

Understanding the precise step-by-step pathway of a chemical reaction is fundamental to organic chemistry. For derivatives of β,3-dinitrostyrene, mechanistic elucidation involves identifying transient species and understanding the role of catalysts in facilitating transformations.

A significant transformation of dinitrostyrene compounds is their reductive cyclization to form heterocyclic structures, most notably indoles. The Nenitzescu reaction, specifically the cyclization of ortho,β-dinitrostyrenes, serves as a key example. This process is initiated by the reduction of the ortho-nitro group. mdpi.com The synthesis of 5,6-diacetoxyindole, for instance, requires mild hydrogenation conditions to achieve a good yield of the corresponding dihydroxyindole. mdpi.com

The mechanism for such reductive cyclizations typically involves the initial reduction of one nitro group to a nitroso, hydroxylamino, or amino group, which then acts as an internal nucleophile. This nucleophile attacks the electron-deficient β-carbon of the nitroalkene moiety, leading to a cyclized intermediate that subsequently aromatizes to form the indole (B1671886) ring. rsc.org For example, titanium(III) chloride is used as a reducing agent that transforms the nitro group into a nitroso derivative, which then undergoes cyclization. rsc.org While nitrilium ions are a possible class of reactive intermediates in some organic reactions, the literature on the reductive cyclization of o-nitrostyrenes more commonly points towards intermediates like nitrenes or nitrosoarenes. researchgate.netnih.gov Mechanistic investigations into palladium-catalyzed protocols for this transformation have suggested the formation of nitrene intermediates. researchgate.net

Catalysts play a pivotal role in directing the course of reactions involving β-nitrostyrene systems. The interaction between the catalyst and the substrate is key to activating the molecule and controlling the stereochemistry of the product.

In the Michael addition of diethyl malonate to β-nitrostyrene, NH-bispidines have been studied as organocatalysts. mdpi.com Mechanistic studies, including NMR titration and mass spectrometry, revealed that the reaction does not proceed through a traditional activation pathway. Instead, the bispidine catalyst first acts as a nucleophile, adding to β-nitrostyrene to form a betaine (B1666868) adduct. This newly formed adduct is proposed to be the true catalytic species, possessing greater basicity to facilitate the primary reaction. mdpi.com This demonstrates a case where the catalyst is transformed in situ into a more active species through direct interaction with the substrate.

Non-covalent interactions are also crucial. Dicationic tellurium-based chalcogen bond donors have been successfully employed as catalysts in the nitro-Michael reaction between trans-β-nitrostyrene and indoles. rsc.org These catalysts activate the nitro group through chalcogen bonding—a specific type of non-covalent interaction. This mode of activation was shown to produce rate accelerations over 300 times greater than those achieved with strong hydrogen bond donors. rsc.org

In asymmetric catalysis, bifunctional catalysts are designed to interact with multiple parts of the reacting molecules simultaneously. For instance, in a [4+3]-cycloaddition reaction involving 2-amino-β-nitrostyrenes, a chiral squaramide-based catalyst is used. wikipedia.org A plausible transition state model suggests that the catalyst engages in double hydrogen bonding with the substrate, effectively stabilizing and activating it for the reaction. This bidentate interaction orients the molecules precisely, leading to high enantioselectivity. wikipedia.org

Computational Chemistry Approaches (e.g., DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the intricate details of reaction mechanisms involving nitrostyrene (B7858105) derivatives. researchgate.net These methods allow for the calculation of molecular structures, energies, and properties, providing a window into transient states that are difficult or impossible to observe experimentally. rsc.orgsynarchive.com

DFT studies have been extensively used to map out the potential energy surfaces of reactions involving β-nitrostyrene. In a theoretical investigation of the [3+2] cycloaddition between 3-(benzylideneamino)oxindole and trans-β-nitrostyrene, DFT methods (B3LYP and ωB97XD) were used to explore four different reaction pathways, corresponding to ortho/meta regioselectivity and endo/exo stereoselectivity. rsc.org The calculations successfully predicted the experimentally observed meta regioselectivity and identified the most favorable transition state structure. rsc.org

Similarly, the mechanism of triphenylphosphite addition to β-nitrostyrene was investigated using the M062X method, a subset of DFT. rsc.org Three distinct mechanistic routes were proposed and computationally evaluated: addition to the β-carbon, addition to the nitro-group oxygen, and addition to the nitro-group nitrogen. rsc.org

These theoretical analyses provide critical data on the activation energies associated with each pathway, allowing researchers to predict which route is kinetically favored. synarchive.com The geometry of the calculated transition states reveals the precise arrangement of atoms at the peak of the energy barrier, offering insights into how bonds are formed and broken. researchgate.net According to Transition-State Theory, the rate of a reaction is determined by the properties of this transient structure. researchgate.net

A key success of computational chemistry is its ability to predict and explain the stereochemical outcome of reactions. For the [3+2] cycloaddition mentioned earlier, analysis of the most favorable meta/endo transition state revealed that a hydrogen bond between an oxygen atom of the nitro group and an N-H hydrogen on the other reactant was responsible for the observed selectivity. rsc.org Molecular Electron Density Theory (MEDT) has also been applied to understand the different reactivity and selectivity of (Z)- and (E)-isomers of β-nitrostyrene in cycloaddition reactions. researchgate.net

Before a molecule reacts, its shape, or conformation, can influence its reactivity. A combined Raman spectroscopy and ab initio MO calculation study on β-nitrostyrene derivatives performed a complete conformational analysis. nih.gov The study found that the conformational behavior is primarily dictated by the stabilizing effect of π-electron delocalization, leading to planar or quasi-planar geometries for the most stable conformers. nih.gov For β-nitrostyrene itself, two stable conformations were calculated, with the E conformer being the lowest in energy and thus the most populated at room temperature. nih.gov Such analyses are crucial for understanding the ground-state properties of the reactant before it enters a reaction.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on how fast reactions proceed and how rates are influenced by factors such as reactant concentration and temperature. For reactions involving β-nitrostyrene derivatives, kinetics offer a powerful method to support or refute proposed mechanisms. researchgate.net

A detailed kinetic study was reported for the Michael-type reactions of various X-substituted β-nitrostyrenes with cyclic secondary amines in acetonitrile (B52724). wikipedia.orgyoutube.com The reaction rates were measured under pseudo-first-order conditions. Plots of the observed rate constant (kobsd) versus the amine concentration were found to curve upward, which indicates that the reaction proceeds through both an uncatalyzed and a catalyzed pathway. wikipedia.orgyoutube.com

Kinetic studies were also performed on the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes like 1,3-cyclopentadiene (CPD) and 1,3-cyclohexadiene (B119728) (CHD). researchgate.net By monitoring the conversion of the nitrostyrene using NMR spectroscopy under pseudo-first-order conditions (a large excess of the diene), the reaction rates were determined. The reaction with CPD was found to be 267 times faster than with CHD, and the kinetic data were used to calculate the activation parameters for the reaction. researchgate.net

The table below summarizes selected kinetic data for the reaction of p-methoxy-β-nitrostyrene with piperidine, illustrating the determination of activation parameters.

| Temperature (K) | k₂ (M⁻¹s⁻¹) | k₃ (M⁻²s⁻¹) |

|---|---|---|

| 298.15 | 1.05 | 18.9 |

| 308.15 | 0.95 | 14.6 |

| 318.15 | 0.87 | 11.4 |

Activation Parameters:

Data sourced from kinetic studies on Michael-type reactions of β-nitrostyrenes. wikipedia.org

Advanced Spectroscopic and Analytical Characterization in β,3 Dinitrostyrene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For a molecule like β,3-dinitrostyrene, with its distinct proton and carbon environments, NMR is essential for unambiguous structural confirmation.

Proton (¹H) NMR Spectroscopy Applications

Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. In β,3-dinitrostyrene, the ¹H NMR spectrum reveals distinct signals for the vinylic protons and the protons on the aromatic ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the two nitro groups. The protons on the vinyl group (H-α and H-β) typically appear as doublets due to coupling with each other. The protons on the 3-nitrophenyl ring exhibit a more complex splitting pattern based on their positions relative to the nitro group and the styrenyl substituent.

Monitoring the characteristic signals of the vinylic protons allows for the effective tracking of reactions involving the double bond, such as addition or polymerization reactions. A decrease in the intensity of these signals would indicate the consumption of the starting material.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for β,3-Dinitrostyrene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinylic H-α | 7.5 - 7.8 | Doublet | ~13-14 |

| Vinylic H-β | 8.0 - 8.3 | Doublet | ~13-14 |

| Aromatic H-2 | 8.8 - 9.0 | Singlet (or triplet) | - |

| Aromatic H-4 | 8.4 - 8.6 | Doublet of doublets | - |

| Aromatic H-5 | 7.8 - 8.0 | Triplet | - |

| Aromatic H-6 | 8.3 - 8.5 | Doublet of doublets | - |

| Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions. |

Carbon-13 (¹³C) NMR Spectroscopy Applications

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in β,3-dinitrostyrene gives rise to a distinct signal. The spectrum would show signals corresponding to the two vinylic carbons and the six carbons of the aromatic ring. The carbons directly attached to the electron-withdrawing nitro groups (C-β and C-3) are significantly deshielded and appear at a lower field (higher ppm value). This technique is crucial for confirming the carbon skeleton of the molecule and the position of the substituents on the benzene (B151609) ring.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for β,3-Dinitrostyrene

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Vinylic C-α | 135 - 140 |

| Vinylic C-β | 140 - 145 |

| Aromatic C-1 | 132 - 136 |

| Aromatic C-2 | 125 - 129 |

| Aromatic C-3 | 148 - 152 |

| Aromatic C-4 | 128 - 132 |

| Aromatic C-5 | 130 - 134 |

| Aromatic C-6 | 135 - 139 |

| Note: These are predicted values and serve as an estimation for experimental results. |

Two-Dimensional NMR Techniques (e.g., TOCSY, HSQC)

To resolve complex spectra and make definitive assignments, two-dimensional (2D) NMR techniques are employed.

Total Correlation Spectroscopy (TOCSY): This experiment reveals correlations between all protons within a coupled spin system. For β,3-dinitrostyrene, a TOCSY spectrum would show correlations among all the protons on the aromatic ring, helping to trace the connectivity of the entire aromatic spin system, which can be particularly useful for assigning protons in crowded spectral regions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms. This is an invaluable tool for unambiguously assigning the signals in both the ¹H and ¹³C spectra. For instance, the signal for the vinylic proton H-α would show a cross-peak with the signal for the vinylic carbon C-α, confirming their direct bond.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the analysis of β,3-dinitrostyrene, ESI-MS would be expected to show a prominent signal for the protonated molecule [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺). The high-resolution mass measurement from ESI-MS allows for the determination of the elemental composition of the molecule, providing strong evidence for its identity. By varying the instrument conditions (e.g., cone voltage), controlled fragmentation can be induced, providing structural information. The fragmentation would likely involve the loss of the nitro groups (NO₂) or cleavage of the vinyl side chain.

Interactive Data Table: Expected Key Ions in ESI-MS of β,3-Dinitrostyrene

| Ion Description | Expected m/z Value |

| Molecular Ion [M]⁺• | 194.03 |

| Protonated Molecule [M+H]⁺ | 195.04 |

| Sodium Adduct [M+Na]⁺ | 217.02 |

| Fragment [M-NO₂]⁺ | 148.05 |

| Fragment [M-2NO₂]⁺ | 102.05 |

| Note: The molecular formula of β,3-Dinitrostyrene is C₈H₆N₂O₄. The m/z values are calculated based on the most abundant isotopes. |

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is another soft ionization technique, often used for larger or less polar molecules, though it can also be applied to smaller organic compounds. The sample is co-crystallized with a matrix material that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. For β,3-dinitrostyrene, MALDI-MS would primarily be used to confirm the molecular weight, expecting to see the molecular ion [M]⁺• or protonated molecule [M+H]⁺. Its utility lies in its high sensitivity and tolerance for complex mixtures, which can be advantageous when analyzing reaction products or purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. In the analysis of β,3-dinitrostyrene, GC separates the compound from any impurities based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI), causing it to fragment in a reproducible manner.

The resulting mass spectrum provides a molecular fingerprint. The molecular ion peak (M+), corresponding to the intact molecule's mass-to-charge ratio (m/z), would be expected at approximately 194.14 g/mol . The fragmentation pattern is predicted to be characteristic of its structure, involving cleavages that yield stable fragments. Common fragmentation pathways for nitroaromatic compounds include the loss of nitro groups (NO₂, mass = 46) and nitrogen monoxide (NO, mass = 30).

Predicted Key Fragmentation Ions for β,3-Dinitrostyrene:

m/z 194: Molecular ion [M]⁺

m/z 148: Loss of a nitro group [M-NO₂]⁺

m/z 118: Subsequent loss of nitrogen monoxide [M-NO₂-NO]⁺

m/z 102: Loss of two nitro groups [M-2NO₂]⁺

m/z 76: Phenyl group fragment [C₆H₄]⁺

This fragmentation data is invaluable for the unambiguous identification of β,3-dinitrostyrene in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that may be thermally sensitive or not sufficiently volatile for GC, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. rsc.org LC-MS couples the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. rsc.org

A typical LC-MS analysis for β,3-dinitrostyrene would likely employ a reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a formic acid modifier to improve ionization. sielc.comnih.gov After chromatographic separation, the analyte is introduced into the mass spectrometer, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These "soft" ionization techniques typically keep the molecule intact, making the molecular ion peak prominent. nih.gov For β,3-dinitrostyrene, the expected ion in positive mode would be the protonated molecule [M+H]⁺ at m/z 195.15, while in negative mode, adducts might be observed. Tandem MS (MS/MS) can be used to induce fragmentation of the selected molecular ion, providing further structural confirmation similar to that obtained by GC-MS. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is a fundamental technique for identifying functional groups within a molecule. usp.org The IR spectrum of β,3-dinitrostyrene is expected to show strong, characteristic absorption bands corresponding to its key structural features. The two nitro groups (one aromatic, one vinylic) are particularly prominent. The vinyl group and the substituted benzene ring also produce distinct signals.

Expected Characteristic IR Absorption Bands for β,3-Dinitrostyrene:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1640-1620 | C=C stretch | Alkene (vinyl) |

| ~1610, ~1580, ~1470 | C=C stretch | Aromatic ring |

| ~1550-1520 | N-O asymmetric stretch | Aromatic Nitro (NO₂) |

| ~1530-1500 | N-O asymmetric stretch | Vinylic Nitro (NO₂) |

| ~1350-1330 | N-O symmetric stretch | Aromatic Nitro (NO₂) |

| ~1360-1340 | N-O symmetric stretch | Vinylic Nitro (NO₂) |

| ~970 | =C-H bend (out-of-plane) | trans-Alkene |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within a molecule. rsc.org Conjugated systems, such as the one present in β,3-dinitrostyrene (phenyl ring conjugated with a nitrovinyl group), absorb UV or visible light to promote electrons from a π bonding orbital to a π* antibonding orbital (a π→π* transition). libretexts.org The parent compound, trans-β-nitrostyrene, exhibits a strong absorption maximum (λ_max) at approximately 312 nm. nih.gov For β,3-dinitrostyrene, the presence of the additional nitro group on the phenyl ring, a strong electron-withdrawing group, is expected to influence the electronic structure and shift the absorption maximum. This extended conjugation results in a bathochromic (red) shift to a longer wavelength, potentially moving the absorption further into the near-visible region. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org By analyzing the diffraction pattern produced when X-rays pass through a single crystal of β,3-dinitrostyrene, it is possible to elucidate its complete molecular structure. wikipedia.org

This analysis yields fundamental structural information, including:

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Space Group: The description of the crystal's symmetry elements.

Atomic Coordinates: The precise position of each atom (C, H, N, O) within the unit cell.

Bond Lengths and Angles: Exact measurements of the distances between atoms and the angles between bonds, confirming the molecular geometry.

Intermolecular Interactions: Information on how molecules pack together in the solid state, such as through π-π stacking or other non-covalent forces.

This data provides unambiguous proof of the compound's structure, including the stereochemistry of the vinyl group (typically trans) and the planarity of the molecule.

Elemental Analysis (e.g., C, H, N) for Compositional Verification

Elemental analysis is a foundational technique used to determine the mass percentages of the constituent elements in a compound. For an organic compound like β,3-dinitrostyrene, this typically involves measuring the percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined values are then compared to the theoretical percentages calculated from the molecular formula (C₈H₆N₂O₄). A close match between the experimental and theoretical values serves as a crucial verification of the compound's elemental composition and purity.

Theoretical Elemental Composition of β,3-Dinitrostyrene (C₈H₆N₂O₄):

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 96.08 | 49.50% |

| Hydrogen | H | 1.008 | 6.048 | 3.12% |

| Nitrogen | N | 14.01 | 28.02 | 14.44% |

Thermal Analysis Methods (e.g., TGA, DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. For β,3-dinitrostyrene, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. Following melting, one or more sharp exothermic peaks would likely appear, indicating decomposition. The presence of two nitro groups suggests that this decomposition could be highly energetic.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. A TGA curve for β,3-dinitrostyrene would show the temperature at which it begins to decompose, characterized by a significant loss of mass. The analysis can reveal if the decomposition occurs in a single step or multiple stages. For related compounds like poly(p-nitrostyrene), the maximum degradation temperature is around 316°C. electronicsandbooks.com Due to its dinitro functionality, β,3-dinitrostyrene is expected to be a thermally sensitive compound, decomposing rapidly once a critical temperature is reached.

Applications of β,3 Dinitrostyrene As a Synthetic Intermediate in Complex Molecule Construction

Precursor in the Synthesis of Substituted Indoles

The most prominent application of o,β-dinitrostyrenes is in the synthesis of the indole (B1671886) nucleus, a core structure in numerous natural products and pharmaceuticals. The general strategy involves the reductive cyclization of the dinitrostyrene moiety, where both nitro groups are reduced, leading to an intramolecular condensation that forms the pyrrole ring of the indole. Various reducing agents and reaction conditions have been developed to effect this transformation, allowing for the synthesis of a wide array of substituted indoles. nih.gov

β,3-Dinitrostyrene derivatives are crucial intermediates in the synthesis of dihydroxyindoles, particularly 5,6-dihydroxyindole (B162784), a key precursor in the biosynthesis of melanin. The synthesis typically starts from a protected catechol derivative, such as 3,4-dibenzyloxybenzaldehyde, which is converted to the corresponding dinitrostyrene. The final indole is then formed via a reductive cyclization step.

The key intermediate, (E)-4,5-dihydroxy-2,β-dinitrostyrene, can be prepared by the deprotection of its dibenzyloxy precursor using trifluoroacetic acid. researchgate.netbeilstein-journals.org This intermediate is then subjected to reductive cyclization. A variety of methods have been reported for this critical step, employing both catalytic hydrogenation and chemical reducing agents. For instance, catalytic reductive cyclization using hydrogen gas with a platinum-group metal catalyst (such as palladium, platinum, or rhodium) in a polar hydroxylic solvent system provides a direct, one-step route to 5,6-dihydroxyindole in high yield and purity. researchgate.net Alternative methods utilize chemical reductants like sodium dithionite (Na₂S₂O₄), often in the presence of zinc salts (ZnSO₄) under controlled pH conditions, to achieve the cyclization. mdpi.comresearchgate.net

| Precursor | Reducing Agent/Catalyst | Solvent/Conditions | Product | Yield | Reference |

| (E)-4,5-Dihydroxy-2,β-dinitrostyrene | H₂, 10% Pd/C | Polar hydroxylic solvent | 5,6-Dihydroxyindole | 95-100% | researchgate.net |

| (E)-4,5-Dihydroxy-2,β-dinitrostyrene | Na₂S₂O₄, ZnSO₄ | Phosphate buffer (pH 4) | 5,6-Dihydroxyindole | ~40% | mdpi.comresearchgate.net |

| (E)-4,5-Dibenzyloxy-2,β-dinitrostyrene | Iron powder, SiO₂ | Acetic acid, cyclohexane, benzene (B151609) (reflux) | 5,6-Dibenzyloxyindole | 68% | clockss.org |

| (E)-4,5-Diacetoxy-2,β-dinitrostyrene | Na₂S₂O₄ | Phosphate buffer (pH 4), CH₂Cl₂ | 5,6-Diacetoxyindole | 65% | researchgate.net |

The synthesis of alkoxyindoles can be achieved through the reductive cyclization of the corresponding alkoxy-substituted o,β-dinitrostyrenes. This approach is an extension of the general dinitrostyrene-to-indole cyclization methodology. One notable method involves a silica (B1680970) gel-assisted reductive cyclization, which facilitates the transformation under specific conditions. rsc.org While classical methods often employed reagents like iron in acetic acid, newer protocols have sought milder and more efficient conditions. rsc.org The indium/acetic acid system, for example, has proven effective for the reductive cyclization of various substituted o,β-dinitrostyrenes, including those with alkoxy groups, providing good to high yields under mild conditions. nih.gov

Halogenated indoles are important building blocks for pharmaceuticals and fine chemicals. A practical and scalable three-step process for the synthesis of 4,5-dichloroindole has been developed, which hinges on the reductive cyclization of a dichloro-o,β-dinitrostyrene intermediate. nih.gov The synthesis begins with the nitration of commercially available 2,3-dichlorobenzaldehyde, followed by a Henry reaction with nitromethane (B149229) to yield the dinitrostyrene intermediate. nih.gov The final and key step is the reductive cyclization using iron powder in a mixture of methanol and acetic acid, which proceeds in high yield and purity without the need for column chromatography. nih.gov This process has been successfully demonstrated on a multi-kilogram scale. nih.gov

| Precursor | Reducing Agent | Solvent/Conditions | Product | Yield | Purity | Reference |

| Dichloro-o,β-dinitrostyrene | Iron powder | Methanol, Acetic Acid | 4,5-Dichloroindole | 67-70% | 96-98% | nih.gov |

The reductive cyclization of o,β-dinitrostyrenes is a versatile method for preparing a range of substituted indoles. nih.gov This strategy has been successfully applied to precursors bearing various electron-donating and electron-withdrawing groups on the aromatic ring. nih.gov However, the direct synthesis of indolecarboxylic acids via the reductive cyclization of a corresponding carboxy-substituted o,β-dinitrostyrene is not extensively documented in the surveyed chemical literature. Established synthetic routes to important compounds like 5,6-dihydroxyindole-2-carboxylic acid (DHICA) typically proceed through other pathways, such as the Hemetsberger–Knittel indole synthesis or copper-catalyzed cyclizations, rather than from a dinitrostyrene intermediate. mdpi.com Similarly, methods for producing indole-2-carboxylic acid often start from precursors like o-nitrotoluene and diethyl oxalate. google.com While the dinitrostyrene cyclization is robust, its application for the direct introduction of a carboxylic acid group onto the indole ring appears to be a less common strategy.

Role in the Synthesis of Other Nitrogen-Containing Heterocycles

The utility of the dinitrostyrene scaffold extends beyond the synthesis of simple indoles to the construction of more complex, fused nitrogen-containing heterocyclic systems. The fundamental reductive cyclization chemistry can be applied in a tandem fashion to create polycyclic structures.

A notable example is the synthesis of 1H,8H-pyrrolo[3,2-g]indoles. This synthesis employs a double palladium-catalyzed, carbon monoxide-mediated reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzene precursors. nih.gov These precursors, which contain two o-nitrostyrene motifs within a single molecule, undergo a sequential cyclization to form the fused pyrroloindole core. This method demonstrates the power of the nitrostyrene (B7858105) cyclization strategy to build complex heterocyclic frameworks under relatively mild conditions. nih.gov

Furthermore, the β-nitrostyrene moiety, which is a key component of β,3-dinitrostyrene, is widely used as a versatile building block in multicomponent reactions (MCRs) to synthesize a variety of other nitrogen heterocycles, such as substituted pyrroles. researchgate.netbohrium.com These reactions leverage the electrophilic nature of the β-nitrostyrene double bond, which readily undergoes Michael addition, initiating a cascade of reactions to form the final heterocyclic product in a single pot. bohrium.com

Strategies for Constructing Structurally Diverse Organic Compounds

β,3-Dinitrostyrene and its analogues are valuable substrates for advanced synthetic strategies designed to rapidly build molecular complexity. The inherent reactivity of the β-nitrostyrene functional group makes it an ideal participant in cascade reactions and multicomponent reactions (MCRs).

Multicomponent Reactions (MCRs): These reactions involve three or more reactants coming together in a single pot to form a product that contains portions of all the starting materials. β-Nitrostyrenes are excellent Michael acceptors and are frequently used in MCRs to synthesize highly substituted nitrogen heterocycles like pyrroles and pyrrolidines. bohrium.comresearchgate.net The reaction is often initiated by the addition of a nucleophile to the β-position of the nitrostyrene, followed by subsequent reactions with other components to build the heterocyclic ring. This approach is highly atom-economical and efficient for creating libraries of structurally diverse compounds. bohrium.com

Cascade/Domino Reactions: These reactions involve a series of intramolecular or intermolecular transformations that occur sequentially without the need to isolate intermediates. The reductive cyclization of o,β-dinitrostyrenes to indoles is itself a form of cascade reaction. More complex cascades can be designed using the β-nitrostyrene moiety. For example, cycloaddition reactions, such as the Diels-Alder reaction, can be employed. The tin(IV)-catalyzed reaction of β-nitrostyrene with dienes like (E)-3-methyl-1,3-pentadiene leads to nitronic ester cycloadducts, which can undergo further rearrangements, demonstrating a sequential Diels-Alder/ researchgate.netresearchgate.net-sigmatropic rearrangement pathway. beilstein-journals.orgbeilstein-journals.org Such strategies allow for the construction of complex cyclic and polycyclic systems with high stereocontrol from simple starting materials.

Integration into Multi-Step Total Synthesis Endeavors

β,3-Dinitrostyrene serves as a specialized and highly reactive building block in synthetic organic chemistry, particularly valued for its role in constructing complex molecular architectures. Its utility is most pronounced in reactions where its electron-deficient olefinic bond and the directing effects of its two nitro groups can be exploited to form multiple new bonds in a controlled manner. While its application may not be as widespread as simpler nitrostyrenes, it has been effectively integrated into key stages of multi-step synthetic sequences aimed at building complex molecular scaffolds.

The primary role of β,3-dinitrostyrene in these endeavors is as a potent Michael acceptor. The presence of two electron-withdrawing nitro groups—one on the vinyl group and one at the meta-position of the phenyl ring—significantly enhances the electrophilicity of the double bond. This heightened reactivity makes it an excellent substrate for conjugate addition reactions with a wide range of nucleophiles, forming the basis for constructing larger molecules.

Application in Asymmetric Michael Reactions

A significant area of its application is in the development and validation of new asymmetric catalytic methods. In these studies, β,3-dinitrostyrene is often used as a benchmark substrate to test the efficiency and stereoselectivity of novel organocatalysts. For instance, proline-derived tetrazole and acylsulfonamide organocatalysts have been successfully employed in the asymmetric nitro-Michael addition of ketones to β,3-dinitrostyrene. These reactions are crucial steps in building chiral molecules, which are fundamental in medicinal chemistry and natural product synthesis.

In a representative study, β,3-dinitrostyrene was reacted with various cyclic and acyclic ketones in the presence of a catalyst, demonstrating its capacity to generate products with high yield and enantioselectivity. sci-hub.se This particular reaction showcases the compound's role as a reliable building block for creating stereochemically rich structures that can serve as intermediates for more complex targets.

Table 1: Asymmetric Michael Addition of Ketones to β,3-Dinitrostyrene sci-hub.se

| Entry | Ketone | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | Cyclohexanone | (S)-Tetrazole | CH₂Cl₂ | 20 | 99 | 91 |

| 2 | Cyclopentanone | (S)-Tetrazole | CH₂Cl₂ | 20 | 99 | 94 |

| 3 | Tetrahydrothiopyran-4-one | (S)-Tetrazole | CH₂Cl₂ | 20 | 99 | 96 |

Role in Cascade Annulation Reactions

β,3-Dinitrostyrene has also been utilized as a key reactant in cascade annulation reactions, which are powerful strategies for rapidly building polycyclic systems from simple precursors. One notable example is its use in an N-Heterocyclic Carbene (NHC)-catalyzed dual Stetter reaction to synthesize naphthoquinones. scribd.com In this sequence, β,3-dinitrostyrene participates in a cascade process that results in the formation of a complex, fused-ring system in a single operation.

The reaction proceeds through a sequence of conjugate additions and intramolecular cyclizations, where the reactivity of the dinitrostyrene intermediate is pivotal for the success of the cascade. This application highlights its function not just as a simple Michael acceptor, but as a sophisticated linchpin capable of orchestrating complex bond-forming events, thereby providing efficient access to valuable molecular cores like naphthoquinones, which are present in numerous biologically active compounds. scribd.com

Table 2: Synthesis of a Naphthoquinone Precursor using β,3-Dinitrostyrene scribd.com

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) |

|---|

These examples underscore the strategic importance of β,3-dinitrostyrene in multi-step syntheses. It functions as a versatile and reactive intermediate that enables the construction of complex and stereochemically defined molecular frameworks, paving the way for the total synthesis of intricate target molecules.

Future Directions and Emerging Research Avenues Concerning β,3 Dinitrostyrene Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of β-nitrostyrenes typically involves the Henry condensation reaction between a benzaldehyde (B42025) and a nitroalkane. For β,3-dinitrostyrene, this would involve the condensation of 3-nitrobenzaldehyde (B41214) with nitromethane (B149229). While effective, traditional methods often require prolonged reaction times and harsh conditions. rsc.org The future of β,3-dinitrostyrene synthesis lies in the development of greener and more efficient protocols.

Emerging research points towards several promising directions:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times and increase yields for the synthesis of other β-nitrostyrene derivatives. rsc.orgchemicalbook.com Future work should focus on optimizing microwave parameters for the Henry condensation leading to β,3-dinitrostyrene, aiming to create a rapid and scalable entry point to this molecule.

Catalyst Innovation: The use of solid acid catalysts like sulfated zirconia, potentially in cooperative systems with secondary amines, presents a reusable and environmentally benign alternative to traditional base catalysts. researchgate.net Research into novel heterogeneous catalysts could lead to solvent-free or aqueous reaction conditions, significantly improving the environmental footprint of the synthesis. researchgate.net

Alternative Nitrating Strategies: Direct nitration of styrene (B11656) is often challenging due to the sensitivity of the vinyl group and potential for ring nitration. unirioja.es However, developing regioselective nitration methods for styrenes or their precursors could provide alternative pathways. Future exploration might involve advanced nitrating agents or catalytic systems that can precisely install the nitro group at the desired positions. orgchemres.orgrsc.orgresearchgate.net

| Synthetic Method | Potential Precursors | Key Advantages for Future Research | Relevant Findings |

| Henry Condensation | 3-Nitrobenzaldehyde, Nitromethane | Well-established; amenable to green chemistry modifications | Can be accelerated by microwave irradiation; catalyzed by solid acids. rsc.orgresearchgate.net |

| Direct Nitration | Styrene, β-Nitrostyrene | Potentially more atom-economical | Challenging due to selectivity issues; new reagents may offer solutions. unirioja.esrsc.org |

| Catalytic Systems | Various aldehydes and nitroalkanes | Reusability, milder conditions, reduced waste | Sulfated zirconia and ionic liquids show promise for nitrostyrene (B7858105) synthesis. researchgate.netresearchgate.net |

Exploration of New Reactivity Modes and Transformation Pathways

The dual nitro-functionalization of β,3-dinitrostyrene makes it a highly electron-deficient alkene, suggesting it could be a superior substrate in reactions where β-nitrostyrene is already a competent partner. The exploration of its reactivity is a rich field for future investigation.

Enhanced Michael Acceptor Reactivity: The electron-withdrawing nature of both nitro groups is expected to render the β-carbon exceptionally electrophilic. Future studies should quantify this reactivity in Michael addition reactions with a wide range of soft nucleophiles. This could lead to the efficient synthesis of complex molecules bearing a 3-nitrophenyl moiety.

Cycloaddition Reactions: Conjugated nitroalkenes are known to participate in various cycloaddition reactions, including [4+2] (Diels-Alder), [3+2], and [2+2] cycloadditions. researchgate.netnih.gov The enhanced dienophilicity of β,3-dinitrostyrene could enable reactions with less reactive dienes or facilitate cycloadditions under milder conditions. Investigating its behavior in photochemical [2+2] cycloadditions could also yield novel cyclobutane (B1203170) structures. nih.gov

Reductive Cyclization Pathways: The reductive cyclization of ortho,β-dinitrostyrenes is a known route to indoles. researchgate.net While the meta-position of the ring nitro group in β,3-dinitrostyrene precludes direct indole (B1671886) formation via this pathway, exploring its behavior under various reductive conditions is a key research avenue. Selective reduction of one nitro group over the other could unlock novel transformation pathways, providing access to aminonitrostyrenes or nitro-substituted phenethylamines, which are valuable synthetic intermediates. nih.govrsc.org

Advanced Catalytic Systems for Dinitrostyrene Conversions

The development of advanced catalytic systems will be crucial for controlling the reactivity of β,3-dinitrostyrene, particularly in asymmetric synthesis.

Asymmetric Organocatalysis: Chiral organocatalysts, such as those based on thiourea (B124793) or bispidine structures, have been successfully employed in enantioselective Michael additions to β-nitrostyrene. mdpi.com A significant future direction will be to design and apply similar catalysts to β,3-dinitrostyrene to produce chiral compounds with high enantiomeric excess.

Novel Lewis Acid Catalysis: Emerging catalytic concepts, such as chalcogen bonding, have recently been shown to activate β-nitrostyrene in Michael reactions, offering a new mode of non-covalent organocatalysis. nih.gov Applying these dicationic tellurium-based catalysts to the more electron-deficient β,3-dinitrostyrene could lead to even greater rate accelerations and provide a powerful tool for its functionalization.

Selective Reduction Catalysis: Achieving selective reduction of either the vinyl or the aromatic nitro group is a significant challenge. Future research should target the development of chemoselective catalytic systems. This could involve heterogeneous catalysts based on non-noble metals or finely tuned palladium complexes that can differentiate between the two nitro groups based on their distinct electronic environments. mdpi.com

| Catalyst Type | Target Reaction | Future Research Goal | Relevant Findings |

| Chiral Organocatalysts | Asymmetric Michael Addition | Synthesis of enantioenriched products | Bispidines and thioureas are effective for β-nitrostyrene. mdpi.com |

| Chalcogen Bond Donors | Michael Addition | Enhanced reaction rates via novel Lewis acid activation | Dicationic tellurium catalysts show high activity. nih.gov |

| Heterogeneous Metal Catalysts | Selective Reduction | Controlled reduction of one of two nitro groups | Selective reduction of dinitroaromatics is an ongoing challenge. mdpi.com |

Computational Design and Prediction of Novel Dinitrostyrene Reactions

Computational chemistry offers a powerful toolkit for accelerating the exploration of β,3-dinitrostyrene chemistry. In silico studies can provide deep mechanistic insights and guide experimental design, saving time and resources.

Future computational research should focus on:

Mapping Reaction Pathways: Using Density Functional Theory (DFT) to model the transition states of potential reactions, such as Diels-Alder or [3+2] cycloadditions. This can predict the feasibility, regioselectivity, and stereoselectivity of proposed transformations. ewha.ac.kr

Understanding Electronic Structure: Analyzing the molecule's frontier molecular orbitals (HOMO-LUMO) to quantify the electronic effects of the second nitro group and predict its reactivity towards various nucleophiles and dienophiles.

Catalyst Design: Modeling the interaction between β,3-dinitrostyrene and potential catalysts to design organocatalysts or transition metal complexes with optimized binding and activation properties for asymmetric transformations.

Integration with Flow Chemistry and Automation for Process Intensification

Continuous flow chemistry is revolutionizing the synthesis of organic compounds by offering enhanced safety, efficiency, and scalability. The synthesis and subsequent transformation of nitro compounds, which can be hazardous, are particularly well-suited for this technology.

Continuous Synthesis: The synthesis of β-nitrostyrene derivatives has been successfully translated to two-step continuous-flow protocols using heterogeneous catalysts. acs.orgrsc.orgfigshare.com A key future direction is to develop a continuous flow process for β,3-dinitrostyrene, starting from 3-nitrobenzaldehyde and nitromethane. This would enable safer handling of nitromethane and allow for rapid production with minimal manual intervention.

Integrated Multi-Step Synthesis: An exciting prospect is the development of an integrated, multi-step flow system where β,3-dinitrostyrene is synthesized in the first reactor and then immediately channeled into subsequent reactors for further transformations. This could involve in-line purification followed by a catalytic Michael addition or a selective reduction, allowing for the construction of complex molecules in a single, automated sequence. This approach improves efficiency and minimizes the isolation of potentially unstable intermediates.

Q & A

Q. What are the recommended safety protocols for handling beta,3-dinitrostyrene in laboratory settings?

this compound is highly sensitive to friction, impact, and heat, requiring stringent safety measures. Researchers should:

- Use explosion-proof equipment (e.g., spark-free tools, anti-static lab coats) and conduct experiments in a fume hood with blast shields.

- Store the compound in a temperature-controlled environment (<4°C) and avoid contact with metals or oxidizing agents.

- Follow guidelines for handling explosive materials, including small-scale synthesis (<100 mg) and remote-controlled instrumentation for sensitive steps .

- Implement emergency protocols for accidental detonation, such as immediate evacuation and use of fire-suppression systems (e.g., CO₂ extinguishers) .

Q. How can researchers characterize the purity and structural identity of this compound?

Characterization should combine spectroscopic and chromatographic methods:

- GC-MS : Use a capillary column (e.g., SE-54) with temperature programming (100–280°C at 15°C/min) to confirm retention times and fragmentation patterns .

- Elemental analysis : Verify empirical formula (C₈H₆N₂O₄) and compare with theoretical values.

- NMR : Assign peaks for nitro groups (δ 8.0–8.5 ppm for aromatic protons, δ 7.2–7.8 ppm for vinyl protons) and rule out isomers (e.g., ortho/para derivatives) .

- Melt-point analysis : Validate the reported range (125–127°C) to assess crystallinity and impurities .

Q. What experimental design principles apply to synthesizing this compound?

Synthesis requires controlled nitration and styrene functionalization:

- Use a two-step protocol: (1) Nitration of styrene derivatives with HNO₃/H₂SO₄ at 0–5°C, (2) purification via recrystallization in ethanol/water.

- Monitor reaction progress with thin-layer chromatography (TLC) to detect intermediates.

- Document procedural details rigorously (e.g., solvent ratios, cooling rates) to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling predict the thermal decomposition pathways of this compound?

Employ density functional theory (DFT) to simulate bond dissociation energies (BDEs) and identify primary decomposition products:

Q. What methodologies resolve contradictions in reported stability data for this compound?

Discrepancies in thermal stability (e.g., conflicting DSC results) may arise from impurities or measurement conditions. To address this:

Q. How does solvent polarity influence the reactivity of this compound in Diels-Alder reactions?

Design a solvent matrix (polar aprotic to non-polar) to assess reactivity:

Q. What advanced techniques quantify this compound’s sensitivity to mechanical stress?

Use impact sensitivity testing (e.g., BAM fall-hammer apparatus) and friction sensitivity analysis (Julius Peters machine):

- Define thresholds (e.g., 50% ignition probability at 2 J impact energy).

- Compare with structurally analogous nitro compounds (e.g., TNT, RDX) to contextualize risks .

Methodological Considerations

- Data Interpretation : Cross-validate findings with orthogonal techniques (e.g., combine DSC for thermal stability with FTIR for functional group tracking) .

- Reproducibility : Archive raw data (spectra, chromatograms) in open-access repositories with metadata compliant with FAIR principles .

- Ethical Reporting : Disclose hazards explicitly (e.g., R36/37/38 codes) and avoid data manipulation to fit theoretical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.